1,4-Butanediamine, N,N'-bis(2-pyridinylmethylene)-
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Overview
Description
1,4-Butanediamine, N,N’-bis(2-pyridinylmethylene)- is a chemical compound with the molecular formula C16H18N4. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of two pyridinylmethylene groups attached to a 1,4-butanediamine backbone, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Butanediamine, N,N’-bis(2-pyridinylmethylene)- typically involves the condensation reaction between 1,4-butanediamine and 2-pyridinecarboxaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1,4-Butanediamine, N,N’-bis(2-pyridinylmethylene)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridinylmethylene groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF).
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions can be conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the pyridinylmethylene groups.
Scientific Research Applications
1,4-Butanediamine, N,N’-bis(2-pyridinylmethylene)- has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as a chelating agent in biological systems, aiding in the study of metal ion interactions.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its ability to form stable complexes with metals.
Mechanism of Action
The mechanism of action of 1,4-Butanediamine, N,N’-bis(2-pyridinylmethylene)- involves its ability to chelate metal ions through the nitrogen atoms in the pyridinylmethylene groups. This chelation can influence various molecular targets and pathways, including:
Metal Ion Transport: Facilitating the transport and regulation of metal ions within biological systems.
Enzyme Inhibition: Inhibiting metalloenzymes by binding to the metal ion cofactors, thereby affecting enzyme activity.
Signal Transduction: Modulating signal transduction pathways that involve metal ions as secondary messengers.
Comparison with Similar Compounds
Similar Compounds
1,4-Butanediamine: A simpler analog without the pyridinylmethylene groups, used in the synthesis of polyamides and other polymers.
N,N’-Bis(2-pyridinylmethylene)ethylenediamine: A similar compound with an ethylenediamine backbone, used in coordination chemistry and catalysis.
N,N’-Bis(2-pyridinylmethylene)propane-1,3-diamine: Another analog with a propane-1,3-diamine backbone, also used in metal complexation studies.
Uniqueness
1,4-Butanediamine, N,N’-bis(2-pyridinylmethylene)- is unique due to its specific structural arrangement, which allows for the formation of stable metal complexes with distinct properties. This uniqueness makes it valuable in various applications, particularly in the development of new materials and therapeutic agents.
Properties
CAS No. |
50416-09-6 |
---|---|
Molecular Formula |
C16H18N4 |
Molecular Weight |
266.34 g/mol |
IUPAC Name |
1-pyridin-2-yl-N-[4-(pyridin-2-ylmethylideneamino)butyl]methanimine |
InChI |
InChI=1S/C16H18N4/c1-3-11-19-15(7-1)13-17-9-5-6-10-18-14-16-8-2-4-12-20-16/h1-4,7-8,11-14H,5-6,9-10H2 |
InChI Key |
MCLJFIDAGNUXIH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C=NCCCCN=CC2=CC=CC=N2 |
Origin of Product |
United States |
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